5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a synthetic organic compound that features a thiazole ring substituted with piperidine, pyrazole, and pyridine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone.
Substitution Reactions: Introducing the piperidine, pyrazole, and pyridine groups through nucleophilic substitution or coupling reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This might involve continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could target the thiazole ring or other nitrogen-containing groups.
Substitution: Various substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple nitrogen-containing rings.
Receptor Modulators: Interaction with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Agents: Potential activity against bacteria, fungi, or viruses.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating receptor activity and influencing signal transduction pathways.
Disrupt Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine: Similar structure but with different substituents.
Thiazole Derivatives: Compounds with variations in the thiazole ring or different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various substituents.
Uniqueness
Structural Complexity: The combination of piperidine, pyrazole, and pyridine groups in a single molecule.
Potential Biological Activity: Unique interactions with biological targets due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C16H18N6S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H18N6S/c1-4-8-22(9-5-1)15-14(12-10-18-19-11-12)21-16(23-15)20-13-6-2-3-7-17-13/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,18,19)(H,17,20,21) |
InChI Key |
RTZBVLJBPSHIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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